molecular formula C30H62N10O6 B1679285 Pentalysine CAS No. 19431-21-1

Pentalysine

Cat. No.: B1679285
CAS No.: 19431-21-1
M. Wt: 658.9 g/mol
InChI Key: IXPHOHNWDLRFJH-KEOOTSPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Lys-lys-lys-lys-lys” is a polypeptide consisting of five lysine (Lys) residues . Lysine is a common limiting amino acid for humans and animals and plays an important role in cell proliferation and metabolism . Short poly-L-lysines polypeptides such as “Lys-lys-lys-lys-lys” are cationic moieties that may be used in the construction of gene delivery vectors and DNA nanoparticles .


Physical and Chemical Properties Analysis

“Lys-lys-lys-lys-lys” is a white powder or crystals with a peptide content of approximately 60% . It has a molecular weight of 658.88 . The storage temperature is recommended to be -20°C .

Scientific Research Applications

  • Synthesis and Biological Activity of Peptide Derivatives : The study by Kukowska and Dzierzbicka (2014) discusses the biological activity of the natural tripeptide Gly-His-Lys and its derivatives, which have potential applications in medicine and dermatology. This research emphasizes the synthesis methods and structural modifications that play a significant role in scientific research related to peptides (Kukowska & Dzierzbicka, 2014).

  • Neuroscience and Translation Problem : Francken and Slors (2018) discuss the translation of neuroscientific insights into practical applications. They highlight the challenges in translating scientific terminology into common-sense concepts, affecting the impact of neuroscience on daily life. This research suggests strategies for neuroscience to contribute more effectively to everyday life (Francken & Slors, 2018).

  • Computer-Aided Drug Discovery : Talele, Khedkar, and Rigby (2010) review the clinical status of experimental drugs discovered or optimized using computer-aided drug design, demonstrating the significant impact of computational techniques in drug discovery and development (Talele, Khedkar, & Rigby, 2010).

  • Creativity in Science : Grégoire (2018) addresses the factors that limit scientific creativity, analyzing obstacles both within the researcher's mind and external social norms. The paper proposes ways to overcome these obstacles, emphasizing the need for stimulating creativity in scientific research (Grégoire, 2018).

  • Electronic Excited States in Molecular Aggregates : Shuai et al. (2013) present a study on the electronic structures and dynamic processes of molecular aggregates, highlighting the development of methodologies to predict optoelectronic properties. This research has implications for understanding and manipulating the electronic excitations in molecules (Shuai et al., 2013).

Mechanism of Action

Target of Action

Pentalysine, also known as Lys-lys-lys-lys-lys, primarily targets the formation of silica in diatoms, a group of single-celled eukaryotic microalgae . The compound is a part of silaffin proteins, which are the main components of the organic matrix of diatom biosilica . This compound clusters function as address tags for silica deposition vesicles (SDVs), specialized intracellular vesicles that control silica formation .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in silica formation. This compound clusters, derived from silaffin proteins, are sufficient for silica targeting in vivo . These clusters, which contain a high density of modified lysine residues and phosphoserines, are crucial for the transport of silaffin proteins and their incorporation into the biosilica .

Biochemical Pathways

this compound affects the biochemical pathways involved in the biomineralization process, specifically the formation of inorganic materials in diatoms . The compound plays a significant role in the formation of species-specific nanopatterned biosilica, an organic-inorganic composite material . The presence of this compound in the silaffin proteins helps control the flux of metabolites through these pathways, ensuring that the output meets biological demand .

Pharmacokinetics

The pharmacokinetics of this compound involve its high retention at tumor tissue, low retention on skin and muscle, and rapid clearance from plasma . These properties impact the bioavailability of the compound, making it an effective agent for specific applications such as photodynamic therapy .

Result of Action

The molecular and cellular effects of this compound’s action are evident in its role in silica formation. The compound’s presence in silaffin proteins leads to the creation of nanopatterned biosilica within diatoms . In addition, this compound has been found to reduce the haemolytic activity of certain peptides when used to protect erythrocytes, demonstrating its potential in influencing cellular activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s effectiveness in silica targeting is demonstrated in the specific environment of diatoms . Moreover, the compound’s interaction with other molecules, such as erythrocytes, can be affected by changes in the overall negative charges of these cells . This highlights the importance of the environment in determining the action of this compound.

Safety and Hazards

The safety data sheet for a similar compound, “Lys-lys-lys-lys”, suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for “Lys-lys-lys-lys-lys” are not provided in the search results, it is noted that short poly-L-lysines polypeptides such as “Lys-lys-lys-lys-lys” may be used in the construction of gene delivery vectors and DNA nanoparticles . This suggests potential applications in the field of gene therapy.

Biochemical Analysis

Biochemical Properties

Pentalysine plays a significant role in biochemical reactions, particularly in the context of biomineralization and photodynamic therapy. In biomineralization, this compound clusters are involved in the targeting of silaffins, which are phosphoproteins that contribute to the formation of silica-based cell walls in diatoms . These clusters facilitate the transport and incorporation of silaffins into biosilica, highlighting the importance of this compound in the biogenesis of mineral-forming vesicles.

In photodynamic therapy, this compound β-carbonylphthalocyanine zinc (ZnPc-(Lys)5) has been studied as an effective tumor-targeting photosensitizer . This compound exhibits high cellular uptake and phototoxicity towards tumor cells, making it a promising candidate for cancer treatment. The interactions between this compound and various biomolecules, such as enzymes and proteins, are crucial for its function in these biochemical processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In the context of photodynamic therapy, ZnPc-(Lys)5 demonstrates enhanced cellular uptake and significant phototoxicity towards tumor cells . This compound’s ability to selectively accumulate in tumor cells and induce cell death upon light activation underscores its potential as a therapeutic agent.

Additionally, this compound’s role in biomineralization involves its interaction with silaffins, which are essential for the formation of silica-based cell walls in diatoms . These interactions influence cell signaling pathways, gene expression, and cellular metabolism, contributing to the overall function and structure of the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules, leading to significant biochemical and cellular effects. In biomineralization, this compound clusters function as address tags for the targeting of silaffins to silica deposition vesicles (SDVs) . These clusters contain modified lysine residues and phosphoserines, which are crucial for the proper trafficking and incorporation of silaffins into biosilica.

In photodynamic therapy, ZnPc-(Lys)5 exerts its effects through the generation of singlet oxygen upon light activation . This reactive oxygen species induces oxidative stress and cell death in tumor cells, highlighting the importance of this compound in the compound’s mechanism of action.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied in the context of its stability, degradation, and long-term impact on cellular function. In photodynamic therapy, ZnPc-(Lys)5 has shown significant tumor inhibition and high retention in tumor tissues over time . These findings suggest that this compound-based compounds maintain their efficacy and stability in laboratory settings, making them suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving ZnPc-(Lys)5, higher dosages have been associated with increased cellular uptake and phototoxicity towards tumor cells . It is essential to determine the optimal dosage to minimize potential toxic or adverse effects. Understanding the dosage effects of this compound in animal models is crucial for developing safe and effective therapeutic interventions.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the context of biomineralization and photodynamic therapy. In biomineralization, this compound clusters interact with enzymes and cofactors that facilitate the formation of silica-based cell walls in diatoms . These interactions are essential for the proper functioning of the metabolic pathways involved in biosilica formation.

In photodynamic therapy, ZnPc-(Lys)5 interacts with cellular components to generate singlet oxygen, which induces oxidative stress and cell death in tumor cells . The metabolic pathways involved in this process are critical for the compound’s therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function in biochemical processes. In biomineralization, this compound clusters facilitate the transport of silaffins to SDVs, where they are incorporated into biosilica . This process involves specific transporters and binding proteins that ensure the proper localization and accumulation of silaffins.

In photodynamic therapy, ZnPc-(Lys)5 demonstrates high cellular uptake and selective accumulation in tumor tissues . This selective distribution is crucial for the compound’s therapeutic efficacy and minimizes potential side effects on healthy tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. In biomineralization, this compound clusters are localized to SDVs, where they facilitate the incorporation of silaffins into biosilica . This localization is mediated by specific targeting signals and post-translational modifications that direct this compound to the appropriate subcellular compartments.

In photodynamic therapy, ZnPc-(Lys)5 is internalized by tumor cells and accumulates in specific subcellular compartments, such as mitochondria . This localization enhances the compound’s phototoxic effects and contributes to its overall therapeutic efficacy.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H62N10O6/c31-16-6-1-11-21(36)26(41)37-22(12-2-7-17-32)27(42)38-23(13-3-8-18-33)28(43)39-24(14-4-9-19-34)29(44)40-25(30(45)46)15-5-10-20-35/h21-25H,1-20,31-36H2,(H,37,41)(H,38,42)(H,39,43)(H,40,44)(H,45,46)/t21-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPHOHNWDLRFJH-KEOOTSPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H62N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentalysine
Reactant of Route 2
Pentalysine
Reactant of Route 3
Pentalysine
Reactant of Route 4
Pentalysine
Reactant of Route 5
Pentalysine
Reactant of Route 6
Pentalysine
Customer
Q & A

A: Pentalysine stabilizes triple-helical nucleic acids, specifically intermolecular triplex DNA. [] This stabilization occurs due to the reduction of electrostatic repulsion between the negatively charged phosphate backbones of the three DNA strands by the positively charged lysine residues. [] This interaction promotes the formation and stability of the triplex structure, which can have implications for gene regulation and other DNA-related processes. []

A: Research indicates that this compound, alongside other polylysine-containing peptides, can impact the activity of vital membrane-bound enzymes like protein kinases, phosphatidylinositol kinases, and adenylate cyclase. [] For instance, this compound significantly enhances the phosphorylation of specific membrane proteins in Xenopus laevis oocyte membranes. [] This effect is attributed to the interaction between the positively charged this compound and the negatively charged membrane components, influencing the enzyme activity. []

A: While not directly mentioned in the provided abstracts, this compound's ability to interact with negatively charged molecules like DNA suggests it could potentially influence the NMDAR, a receptor crucial for synaptic plasticity and memory. Given the role of specific NMDAR subunits in pain signaling pathways [], this compound's interaction with these subunits could be an area for further exploration.

ANone: this compound (Lys-Lys-Lys-Lys-Lys) has a simple structure consisting of five lysine residues linked by peptide bonds.

    A: The structure-activity relationship of polylysine-containing peptides, like this compound, plays a vital role in their interaction with membrane enzymes. [] Studies using various polymers like poly(L-lysine), poly(D-lysine), and copolymers with serine or alanine showed significant increases in membrane protein phosphorylation. [] Interestingly, poly(L-arginine) did not exhibit a similar effect, highlighting the importance of the specific arrangement of lysine residues for this activity. []

    A: While not directly demonstrated with this compound, a longer amphiphilic peptide containing a polylysine tail (Lys-Lys-Lys-Lys-Lys-Lys) has been successfully used to immobilize lipid vesicles on a polymer support. [] The polylysine segment interacts with the negatively charged lipids in the vesicle membrane, leading to strong immobilization without compromising vesicle integrity. [] This approach has been successfully applied to immobilize a membrane-bound enzyme, demonstrating its potential for various biotechnological applications. []

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.